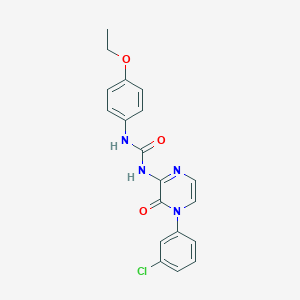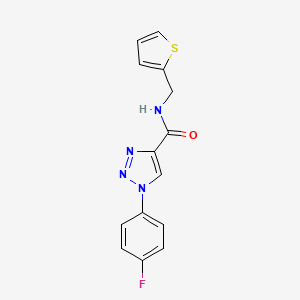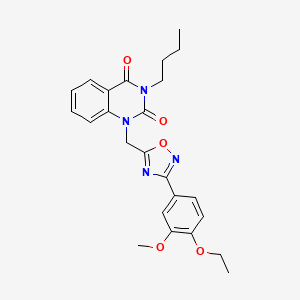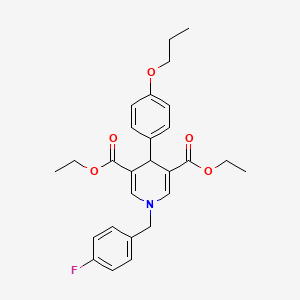![molecular formula C18H10F2N4O2 B11203534 1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B11203534.png)
1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-FLUOROPHENYL)-3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining fluorophenyl groups, oxadiazole, and dihydropyridazinone moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-FLUOROPHENYL)-3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions using reagents like phosphorus oxychloride.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Construction of the Dihydropyridazinone Core: This step involves the cyclization of appropriate intermediates, often using hydrazine derivatives and suitable aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-FLUOROPHENYL)-3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-FLUOROPHENYL)-3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-3-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their signaling pathways.
Pathway Involvement: Affecting cellular pathways involved in disease processes, such as apoptosis or inflammation.
Comparison with Similar Compounds
- 1-(3-FLUOROPHENYL)-3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE
- 1-(3-FLUOROPHENYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROPYRIDAZIN-4-ONE
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings (e.g., chlorine or methoxy groups) can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Chemical Reactivity: Different substituents can affect the compound’s reactivity in chemical reactions, influencing the types of products formed and reaction conditions required.
Properties
Molecular Formula |
C18H10F2N4O2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
InChI |
InChI=1S/C18H10F2N4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
InChI Key |
NSTWKIFDAGCVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-2,3,4,5-tetrahydropyrimidin-4-yl]-4-chlorophenol](/img/structure/B11203453.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203461.png)

![2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11203468.png)
![N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11203475.png)
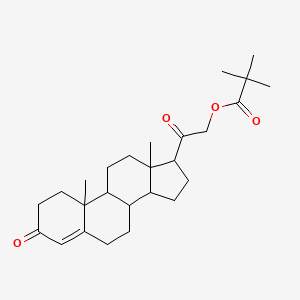
![2'-amino-5-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11203488.png)
![N-(2-chlorophenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11203492.png)

